![molecular formula C12H11N3O2S B2974306 N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 110196-91-3](/img/structure/B2974306.png)
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
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Overview
Description
“N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide” is a chemical compound . It is similar to “4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide” which has a molecular weight of 279.29 .
Synthesis Analysis
The synthesis of similar compounds often involves reactions starting from benzoic acid or its derivatives and amine derivatives . The products are usually purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . Direct condensation of carboxylic acids and amines in the presence of certain catalysts under ultrasonic irradiation has also been reported .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using semi-experimental AM1 calculations . The most stable conformation is used in further analyses .Chemical Reactions Analysis
Benzamide compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .Scientific Research Applications
Anticancer Properties
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide and its derivatives have shown promise in anticancer research. A study highlighted the synthesis and anticancer evaluation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which exhibited significant anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. These compounds displayed GI50 values comparable to standard drugs like Adriamycin, indicating their potential as effective anticancer agents (Tiwari et al., 2017). Another study synthesized and evaluated the anticancer activity of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent activity against various cancer cell lines (Ravinaik et al., 2021).
Photophysical Properties
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide derivatives have been used to synthesize novel fluorescent complexes. These compounds, particularly N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives, demonstrated excellent photophysical properties such as large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect. This suggests potential applications in the development of new fluorescent materials and dyes (Zhang et al., 2017).
Antimicrobial Activity
Studies have also explored the antimicrobial potential of thiadiazole benzamide derivatives. For instance, a series of 2-phenylamino-thiazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Some of these molecules surpassed the efficacy of reference drugs, indicating their potential as new antimicrobial agents (Bikobo et al., 2017).
Nematocidal Activity
In addition, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have shown effective nematocidal activity. Certain compounds in this category were more effective than commercial nematicides like Tioxazafen, suggesting their potential use in agriculture and pest control (Liu et al., 2022).
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which include this compound, have a broad spectrum of pharmacological activities . They are integral components of various drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Mode of Action
The broad and potent activity of 1,3,4-thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . The interaction of these compounds with their targets leads to various changes, resulting in their wide range of biological activities.
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to exhibit a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Safety and Hazards
properties
IUPAC Name |
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-8(16)7-10-13-12(18-15-10)14-11(17)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMNQQBXDYRYHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide |
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